molecular formula C5H7ClN2S B13173647 5-(3-Chloropropyl)-1,2,3-thiadiazole

5-(3-Chloropropyl)-1,2,3-thiadiazole

Cat. No.: B13173647
M. Wt: 162.64 g/mol
InChI Key: AXKPXXSOKUFFLP-UHFFFAOYSA-N
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Description

5-(3-Chloropropyl)-1,2,3-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a 3-chloropropyl group. Thiadiazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloropropyl)-1,2,3-thiadiazole typically involves the reaction of 3-chloropropylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of 3-chloropropylamine with thiocarbonyl diimidazole, followed by oxidation to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloropropyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

    Substitution: The 3-chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or primary amines are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

5-(3-Chloropropyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloropropyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropionyl chloride: A related compound used in organic synthesis.

    Benzimidazole derivatives: Compounds with similar heterocyclic structures and biological activities.

    Tetrazole derivatives: Known for their antimicrobial and anticancer properties.

Uniqueness

5-(3-Chloropropyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a 3-chloropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

5-(3-chloropropyl)thiadiazole

InChI

InChI=1S/C5H7ClN2S/c6-3-1-2-5-4-7-8-9-5/h4H,1-3H2

InChI Key

AXKPXXSOKUFFLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)CCCCl

Origin of Product

United States

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